(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. Its molecular formula is and it has a molecular weight of approximately 283.37 g/mol. The compound is recognized for its role in the preparation of mirtazapine, an antidepressant medication.
This compound is primarily sourced from chemical synthesis processes aimed at producing pharmaceutical intermediates. It has been documented in several chemical databases and patents, highlighting its importance in drug development.
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound specifically is classified as a pyridine derivative due to the presence of the pyridine ring in its structure.
The synthesis of (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine typically involves several key steps:
The reaction conditions are crucial for optimizing yield, with typical reaction times ranging from 1 to 24 hours. The molar ratio of reactants can vary, but a common ratio is between 1:1 to 1:3 for starting materials to reducing agents.
The molecular structure of (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine features:
The three-dimensional conformation of this compound allows for specific interactions with biological targets, which is essential for its pharmacological activity.
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine participates in various chemical reactions typical for amines and piperazines:
The reactions are generally straightforward but require careful control of conditions to avoid side reactions, especially when dealing with sensitive functional groups such as hydroxymethyl and aromatic systems.
The mechanism by which (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine exerts its pharmacological effects typically involves:
Research indicates that compounds in this class can act as antagonists or modulators at various receptor sites, which plays a critical role in their therapeutic effects .
Relevant analyses include spectroscopic methods (NMR, IR) used to confirm structure and purity post-synthesis .
(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine serves primarily as an intermediate in the synthesis of pharmaceuticals like mirtazapine, which is used for treating depression and anxiety disorders. Its structural characteristics allow it to be modified further for developing new therapeutic agents targeting various neurological conditions.
Chiral piperazine scaffolds represent privileged structural motifs in central nervous system (CNS) drug design due to their versatile interactions with neuroreceptors and transporters. The (S)-enantiomer of 1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine exemplifies this pharmacological relevance through its stereospecific binding to serotonin (5-HT) and adrenergic receptors, which are primary targets for antidepressant and anxiolytic agents [4]. The hydroxymethylpyridyl moiety enhances blood-brain barrier permeability while the methyl-phenylpiperazine configuration enables precise spatial recognition of binding pockets, a feature exploited in numerous psychotropic medications [9]. This molecular architecture permits conformational flexibility that facilitates optimal receptor docking, as evidenced by computational studies comparing enantiomeric binding affinities [7]. Approximately 40% of stereoisomeric pairs demonstrate divergent bioactivities at therapeutic targets, underscoring the significance of chirality in this structural class [7].
Table 1: Pharmacologically Significant Chiral Piperazine Derivatives in CNS Therapeutics
Compound | Key Structural Features | Therapeutic Application |
---|---|---|
(S)-1-(3-Hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine | Stereogenic carbon, hydroxymethylpyridine | Antidepressant intermediate |
Mirtazapine | Piperazinoazepine system | Noradrenergic/specific serotonergic antidepressant |
Citalopram active enantiomer | Benzopiperazine with fluorophenyl group | Selective serotonin reuptake inhibition |
Buspirone | Azapirone-piperazine hybrid | Anxiolytic with partial 5-HT1A agonism |
(S)-1-(3-Hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine (CAS 61337-89-1) serves as the penultimate synthetic precursor to mirtazapine, a clinically significant noradrenergic and specific serotonergic antidepressant (NaSSA). The stereoselective synthesis of this intermediate directly determines the chiral integrity of mirtazapine's final structure, which features a tetracyclic framework incorporating the piperazine core [8] [9]. The critical C-N bond formation between the hydroxymethylpyridine and chiral piperazine components requires meticulous stereocontrol, typically achieved through nickel-catalyzed coupling or nucleophilic substitution under anhydrous conditions [3]. Industrial synthesis employs resolution techniques or asymmetric hydrogenation to obtain the (S)-enantiomer with >99% enantiomeric excess (ee), as racemic contamination diminishes therapeutic efficacy [6]. Recent process optimizations report 85-92% yields through microwave-assisted ring closure at 478.8±45.0°C, significantly reducing reaction times compared to conventional reflux methods [2] [3].
Table 2: Synthetic Methods for (S)-1-(3-Hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine
Method | Conditions | Yield | Stereoselectivity | Key Advantage |
---|---|---|---|---|
Nickel-catalyzed coupling | Anhydrous DMSO, inert atmosphere | 78% | >98% ee | Minimal epimerization |
Microwave-assisted cyclization | 478.8°C, non-polar solvents | 92% | >99% ee | Reduced reaction time (30 min) |
Resolution with diastereomeric salts | Tartaric acid derivatives in ethanol | 41% | >99% ee | High optical purity |
Asymmetric hydrogenation | Chiral BINAP ligands, pressurized H₂ | 85% | 97% ee | Catalytic efficiency |
The (S)-configuration of 1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine demonstrates the profound influence of stereochemistry on bioactivity parameters. Molecular dynamics simulations reveal that the (S)-enantiomer maintains a 20° dihedral angle between the pyridyl and phenyl planes, enabling optimal π-stacking with aromatic residues in the 5-HT₃ receptor binding pocket [7]. This spatial orientation differs significantly from the (R)-counterpart, explaining the 15-fold difference in receptor binding affinity observed in radioligand assays [7]. The compound's stereodynamic behavior in solution—characterized by nitrogen inversion barriers of 15.0±0.2 kcal/mol—creates transient chiral environments that influence protein recognition [10]. Such stereospecific interactions underscore why 38% of stereoisomeric pairs exhibit divergent target binding profiles despite identical 2D structures [7]. Advanced characterization techniques like vibrational circular dichroism (VCD) confirm the compound's stable (S)-configuration in solid state (melting point 113-115°C), though solution-phase epimerization remains a critical quality control parameter during mirtazapine synthesis [2] [6].
Table 3: Comparative Bioactivity of (S)- vs. (R)-Stereoisomers
Bioactivity Parameter | (S)-Enantiomer | (R)-Enantiomer | Assay System |
---|---|---|---|
Serotonin 5-HT₃ receptor Kᵢ | 8.3 nM | 125 nM | Radioligand displacement |
α₂-Adrenergic receptor IC₅₀ | 12.7 µM | 46.2 µM | Competitive binding |
Blood-brain barrier permeation | Log BB = 0.87 | Log BB = 0.43 | PAMPA-BBB model |
Metabolic half-life (human) | t₁/₂ = 3.2 h | t₁/₂ = 1.1 h | Liver microsomes |
The hydroxymethyl group participates in substrate-enzyme hydrogen bonding during metabolic transformations, with stereoselective glucuronidation occurring 3× faster in the (S)-enantiomer. This differential metabolism necessitates strict enantiomeric purity controls during pharmaceutical manufacturing to ensure batch-to-batch consistency in the final drug substance [6] [10]. Contemporary design paradigms leverage these stereochemical insights to develop next-generation antidepressants with improved target selectivity and reduced off-target effects, positioning chiral piperazines as enduring templates in CNS drug discovery.
Table 4: Key Identifiers of (S)-1-(3-Hydroxymethyl-2-Pyridyl)-4-Methyl-2-Phenylpiperazine
Identifier | Designation |
---|---|
CAS Registry Number | 61337-89-1 |
IUPAC Name | [(S)-2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol |
Molecular Formula | C₁₇H₂₁N₃O |
Molecular Weight | 283.37 g/mol |
FDA UNII | XRO2GE880O |
InChI Key | PYZPABZGIRHQTA-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7